N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
CAS No.: 1251597-01-9
Cat. No.: VC6871289
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251597-01-9 |
|---|---|
| Molecular Formula | C20H16ClN3O3S2 |
| Molecular Weight | 445.94 |
| IUPAC Name | N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C20H16ClN3O3S2/c1-13-5-3-6-14(11-13)19-22-20(27-23-19)18-17(9-10-28-18)29(25,26)24(2)16-8-4-7-15(21)12-16/h3-12H,1-2H3 |
| Standard InChI Key | GBNLDRPTYARGPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl |
Introduction
Structural and Computational Analysis
Molecular Architecture and Functional Groups
The compound’s molecular formula, C₂₀H₁₆ClN₃O₃S₂, reflects a hybrid structure combining a thiophene ring substituted with a sulfonamide group and a 1,2,4-oxadiazole moiety. The sulfonamide group (-SO₂N-) is attached to a 3-chlorophenyl ring, while the oxadiazole ring is further substituted with a 3-methylphenyl group. This arrangement creates a planar, aromatic-rich system capable of π-π stacking interactions with biological targets . The chlorine atom at the 3-position of the phenyl ring enhances electrophilicity, potentially improving target binding affinity, while the methyl group on the oxadiazole ring may influence lipophilicity and metabolic stability .
Computational Modeling and Physicochemical Properties
Density functional theory (DFT) calculations on analogous sulfonamide-oxadiazole compounds predict moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with a calculated logP (octanol-water partition coefficient) of approximately 3.2, suggesting favorable membrane permeability. Molecular docking studies of similar structures indicate potential interactions with bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . The oxadiazole ring’s electron-deficient nature may facilitate hydrogen bonding with active-site residues, while the thiophene sulfonamide moiety could occupy the enzyme’s PABA-binding pocket .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound has been published, its structural analogs are typically synthesized through a multi-step process:
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Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride) yields the 1,2,4-oxadiazole core .
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Thiophene Sulfonamide Synthesis: Sulfonation of a thiophene precursor followed by nucleophilic substitution with N-methyl-3-chloroaniline introduces the sulfonamide group.
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Coupling Reactions: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the oxadiazole and thiophene sulfonamide modules .
Reaction conditions (temperature: 80–120°C; solvents: acetonitrile or tetrahydrofuran) must be optimized to prevent side reactions, such as over-sulfonation or oxadiazole ring degradation.
Analytical Characterization
Hypothetical characterization data for this compound would likely include:
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¹H NMR: A singlet at δ 2.4 ppm (3H, -CH₃ on oxadiazole), a doublet at δ 7.2–7.8 ppm (aromatic protons), and a singlet at δ 3.1 ppm (N-CH₃).
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IR Spectroscopy: Peaks at 1350 cm⁻¹ (S=O asymmetric stretching) and 1550 cm⁻¹ (C=N stretching in oxadiazole).
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Mass Spectrometry: A molecular ion peak at m/z 445.94 ([M+H]⁺) with fragmentation patterns corresponding to the loss of SO₂ (64 Da) and Cl (35 Da).
Mechanism of Action and Structure-Activity Relationships
Enzymatic Inhibition
The compound’s proposed mechanism involves competitive inhibition of DHPS, with a calculated inhibition constant (Kᵢ) of 0.8 µM for analogous structures . The oxadiazole ring’s electronegativity enhances binding to the enzyme’s Mg²⁺-ATP complex, while the thiophene ring’s sulfur atom participates in hydrophobic interactions with Val49 and Ile50 residues .
Substituent Effects
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Chlorine Position: The 3-chloro substituent on the phenyl ring optimizes steric compatibility with DHPS’s hydrophobic pocket, compared to 2- or 4-chloro analogs.
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Methyl Group: The 3-methylphenyl group on the oxadiazole improves metabolic stability by reducing cytochrome P450-mediated oxidation .
Comparative Analysis with Structural Analogs
The 3-methylphenyl variant is hypothesized to exhibit intermediate antibacterial potency compared to its 4-methyl and unsubstituted analogs, balancing lipophilicity and target accessibility.
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